molecular formula C9H6ClF3N2O3 B1449511 N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide CAS No. 2251053-03-7

N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide

Cat. No. B1449511
CAS RN: 2251053-03-7
M. Wt: 282.6 g/mol
InChI Key: WVJJGJQWVCPIDF-UHFFFAOYSA-N
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Description

“N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the empirical formula C9H7ClF3NO . It is a solid substance .


Molecular Structure Analysis

The molecular weight of “N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide” is 237.61 . The SMILES string representation of the molecule is CC(=O)Nc1ccc(cc1Cl)C(F)(F)F .


Physical And Chemical Properties Analysis

“N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide” is a solid substance . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on synthesizing and characterizing derivatives of N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide for various applications, including medicinal chemistry and material science. For example, derivatives have been synthesized for potential use in antimalarial drugs, showing significant activity against resistant strains of parasites and encouraging clinical trials in humans (Werbel et al., 1986). Additionally, studies on crystal structures of related compounds provide insights into their molecular conformations and potential for interactions in biological systems or material applications (Gowda et al., 2007).

Anticancer and Anti-inflammatory Activities

  • Some studies have focused on synthesizing acetamide derivatives to evaluate their potential as anticancer, anti-inflammatory, and analgesic agents. Notably, compounds with specific substitutions on the aromatic ring have shown promising activities in preliminary screens, highlighting the importance of molecular modifications for enhancing biological activities (Rani et al., 2014).

Agricultural Applications

  • Derivatives of chloroacetamide, including compounds structurally similar to N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide, have been investigated for their use as herbicides. Research into the metabolism of these compounds in human and rat liver microsomes explores their potential environmental and health impacts, as well as their effectiveness as agricultural chemicals (Coleman et al., 2000).

Material Science and Dye Development

  • In material science, the synthesis of new monomers for applications in polybenzimidazoles demonstrates the versatility of N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide derivatives. These monomers contribute to the development of materials with specific desirable properties for industrial applications (Begunov & Valyaeva, 2015).

Optical Properties and Sensing Applications

  • Research on orcinolic derivatives, including those related to N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide, has explored their potential as optical indicators. The synthesis and structural analysis of these compounds, along with their optical properties, underscore their utility in developing new sensors and indicators for chemical and environmental monitoring (Wannalerse et al., 2022).

Safety and Hazards

“N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O3/c1-4(16)14-8-6(10)2-5(9(11,12)13)3-7(8)15(17)18/h2-3H,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJJGJQWVCPIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1Cl)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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